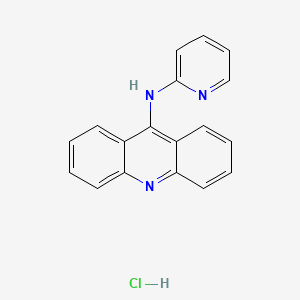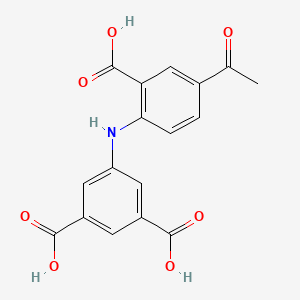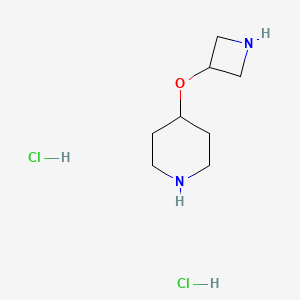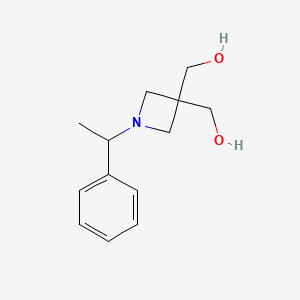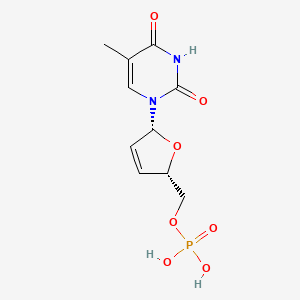
Stavudine monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stavudine monophosphate is a phosphorylated derivative of stavudine, a nucleoside analog used in the treatment of human immunodeficiency virus (HIV) infection. This compound is an intermediate in the intracellular phosphorylation process that converts stavudine into its active triphosphate form, which is responsible for its antiviral activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stavudine monophosphate involves the phosphorylation of stavudine. One common method is the reaction of stavudine with phosphorus oxychloride in the presence of a base such as triethylamine. This reaction typically occurs in an anhydrous solvent like tetrahydrofuran . The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Stavudine monophosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form stavudine diphosphate and triphosphate.
Reduction: Reduction reactions can convert this compound back to stavudine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus oxychloride: Used for phosphorylation reactions.
Triethylamine: Acts as a base in phosphorylation reactions.
Tetrahydrofuran: An anhydrous solvent used in many organic reactions.
Major Products Formed
The major products formed from the reactions of this compound include stavudine diphosphate, stavudine triphosphate, and various phosphorylated derivatives .
Wissenschaftliche Forschungsanwendungen
Stavudine monophosphate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of stavudine triphosphate and other phosphorylated derivatives.
Biology: Studied for its role in the intracellular phosphorylation process and its interactions with cellular kinases.
Medicine: Investigated for its antiviral activity against HIV and its potential use in combination therapies.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control processes
Wirkmechanismus
Stavudine monophosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate (dGTP) and is incorporated into the viral DNA. The lack of a 3’-hydroxyl group in this compound prevents the formation of the 5’ to 3’ phosphodiester linkage, leading to the termination of DNA chain elongation and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Stavudine monophosphate is compared with other nucleoside analogs such as zidovudine (3’-azido-3’-deoxythymidine) and lamivudine (2’,3’-dideoxy-3’-thiacytidine). While all these compounds inhibit HIV reverse transcriptase, this compound is unique in its structure and phosphorylation pathway . Similar compounds include:
Zidovudine: Another thymidine analog used in HIV treatment.
Lamivudine: A cytidine analog with a different mechanism of action.
Didanosine: An adenosine analog that also targets HIV reverse transcriptase
This compound’s unique phosphorylation pathway and its specific interactions with cellular kinases make it a valuable compound in antiviral research and therapy.
Eigenschaften
CAS-Nummer |
27646-59-9 |
|---|---|
Molekularformel |
C10H13N2O7P |
Molekulargewicht |
304.19 g/mol |
IUPAC-Name |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h2-4,7-8H,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 |
InChI-Schlüssel |
XLPGURCDSRIXFL-JGVFFNPUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



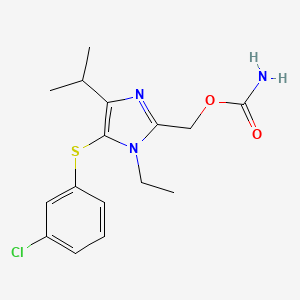


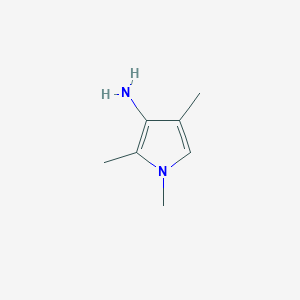

![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
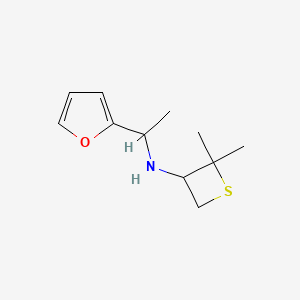
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
